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Introduction: Albaflavenone is a sesquiterpene antibiotic with a distinctive earthy odor,
originally isolated from Streptomyces albidoflavus and later found in the model organism
Streptomyces coelicolor A3(2).[1][2] Its biosynthesis from the primary metabolite farnesyl
diphosphate (FPP) is of significant interest for understanding and engineering novel bioactive
compounds. In S. coelicolor, the albaflavenone biosynthetic pathway is encoded by a compact
two-gene operon (sco5222-sc05223).[1][3][4] The sco5222 gene encodes epi-isozizaene
synthase, which cyclizes FPP into the tricyclic hydrocarbon epi-isozizaene.[3][5] The adjacent
gene, sc05223, encodes a cytochrome P450 enzyme, CYP170A1, which was hypothesized to
perform subsequent oxidative modifications.[3][5]

Gene disruption is a powerful and definitive technique to elucidate the function of specific
genes within a biosynthetic pathway. By creating targeted knockouts, researchers can observe
the resulting metabolic phenotype, such as the absence of a final product and the accumulation
of an intermediate, thereby confirming the gene's role. This document provides an application
note on the targeted disruption of the sco5223 (CYP170A1) gene and detailed protocols for two
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common gene disruption methodologies in Streptomyces: homologous recombination and
CRISPR/Cas9-mediated editing.

Application Note: Elucidating the Role of CYP170A1
(sc05223) via Gene Disruption

The function of the CYP170A1 enzyme in the albaflavenone pathway was unequivocally
demonstrated through a targeted gene disruption experiment in S. coelicolor. Disruption of the
sc05223 gene effectively created a null mutant. The metabolic profile of this mutant was then
compared to the wild-type strain using Gas Chromatography/Mass Spectrometry (GC/MS)
analysis of culture extracts.

The results showed that the wild-type strain produced epi-isozizaene, the intermediate
albaflavenols, and the final product, albaflavenone. In contrast, the Asc05223 mutant strain
was unable to produce albaflavenone and the albaflavenols.[3][5] However, the production of
the precursor epi-isozizaene was unaffected and it accumulated in the mutant.[5] This outcome
provides clear evidence that the CYP170A1 enzyme, encoded by sco5223, is responsible for
the two-step oxidation of epi-isozizaene to albaflavenone through an albaflavenol
intermediate.[3][5]

Quantitative Data Summary

The qualitative results of the sco5223 gene disruption experiment are summarized below.

Strain Compound Result Reference
Wild-Type S. L

) Epi-isozizaene Detected [5]
coelicolor
Albaflavenols Detected [5]
Albaflavenone Detected [5]

o Detected
Asc05223 Mutant Epi-isozizaene [5]
(Accumulated)

Albaflavenols Abolished [5]
Albaflavenone Abolished [5]
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Visualizations
Albaflavenone Biosynthetic Pathway & Gene Disruption

Gene Disruption BLOCKS
(Asco5223) SC05223
(CYP170A1)

SC05222
(epi-isozizaene synthase)

Epi-isozizaene [==== > Albaflavenols [--->{ Albaflavenone

Farnesyl Diphosphate (FPP) [============—=eee——————

Click to download full resolution via product page

Caption: Pathway of Albaflavenone biosynthesis and the effect of sco5223 gene disruption.

Experimental Protocols

Two primary methods for gene disruption in Streptomyces are detailed below. Protocol 1
describes the classical approach using homologous recombination facilitated by protoplast
transformation. Protocol 2 outlines the more modern and highly efficient CRISPR/Cas9-based
gene editing technique.

Protocol 1: Gene Disruption by Homologous
Recombination

This protocol involves replacing the target gene (e.g., sco5223) with an antibiotic resistance
cassette via double crossover homologous recombination.
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Step 1: Construct Disruption Cassette
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Caption: Workflow for creating a gene knockout in Streptomyces via homologous
recombination.

o Streptomyces coelicolor A3(2) spores

e E. coli strain for cloning (e.g., DH5a) and conjugation (e.g., ET12567/pUZ8002)
 Suicide vector for Streptomyces (e.g., pKC1139)

 Antibiotics: Apramycin, Thiostrepton, Kanamycin, Nalidixic acid, Chloramphenicol
 Media: LB, MS, R2YE, YEME[6]

e Reagents: Lysozyme, PEG 1000, Glycine, P Buffer[6]

o General molecular biology reagents (PCR enzymes, restriction enzymes, ligase)
o Construct the Disruption Plasmid:

o Using S. coelicolor genomic DNA as a template, PCR amplify ~1.5 kb regions immediately
upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of
the sco5223 gene.

o PCR amplify an antibiotic resistance cassette (e.g., the apramycin resistance gene,
aac(3)1V, flanked by oriT).

o Using Gibson assembly or standard restriction-ligation, clone the upstream arm, the
resistance cassette, and the downstream arm sequentially into a temperature-sensitive
suicide vector that cannot replicate in Streptomyces.

o Transform the final construct into E. coli DH5a for amplification and sequence verification.

o Transform the verified plasmid into the methylation-deficient E. coli ET12567/pUZ8002 for
subsequent conjugation.

 Intergeneric Conjugation:

o Grow the E. coli donor strain and the S. coelicolor recipient strain.
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o Mix the donor and recipient cells on MS agar plates and incubate to allow for plasmid
transfer via conjugation.

o Overlay the plates with nalidixic acid (to kill E. coli) and the appropriate antibiotic to select
for Streptomyces exconjugants that have integrated the plasmid (single crossover event).

o Select for Double Crossover Mutants:

o Inoculate the single-crossover exconjugants into non-selective liquid media and grow to
allow for the second crossover event to occur.

o Plate the culture onto a medium containing the antibiotic for the resistance cassette (e.g.,
apramycin) to select for cells that have retained the cassette.

o Replica plate the resulting colonies onto a medium containing the antibiotic for the vector
backbone. Colonies that are resistant to the cassette antibiotic but sensitive to the vector
antibiotic are potential double-crossover mutants.

« Verification of Disruption:

o Confirm the correct gene replacement in putative mutants using PCR with primers flanking
the sc05223 locus. The PCR product from the mutant should be larger than the wild-type
product due to the insertion of the resistance cassette.

o Perform Southern blot analysis to provide definitive confirmation of the desired gene
disruption and to check for any unintended genomic rearrangements.

Protocol 2: Gene Disruption using CRISPR/Cas9

This method uses the Cas9 nuclease to create a double-strand break (DSB) at the target gene
locus, which stimulates homologous recombination with a provided editing template, leading to
highly efficient gene replacement or deletion.
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Step 1: Construct CRISPR Plasmid

Design sgRNA targeting Synthesize Editing Template
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Step 2: Transformation

Introduce Plasmid into S. coelicolor
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Select Exconjugants on
Appropriate Antibiotic

Step 3: Screening & Curing

Screen Colonies by PCR
for Deletion/Replacement

Cure the CRISPR Plasmid

(e.g., by growing at non-permissive temp.)

Sequence Verify the
Mutant Locus

Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9-mediated gene deletion in Streptomyces.
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Streptomyces coelicolor A3(2)

E. coli strains for cloning and conjugation

All-in-one Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2)[7]
Antibiotics as required for plasmid selection (e.g., Apramycin, Kanamycin)
Media: LB, MS, R2YE

General molecular biology reagents

Design and Construct the CRISPR/Cas9 Plasmid:

o Design a 20-bp single guide RNA (sgRNA) sequence that targets a region within the
sc05223 coding sequence. The target site must be immediately followed by a Protospacer
Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for S. pyogenes Cas9).[8]

o Synthesize an editing template. For a clean deletion, this template will consist of the ~1.5
kb upstream and downstream homology arms of sco5223 joined directly together.

o Clone the sgRNA expression cassette and the editing template into a single
Streptomyces-compatible CRISPR/Cas9 plasmid. This plasmid typically contains a codon-
optimized cas9 gene, the sgRNA scaffold, and replication origins for both E. coli and
Streptomyces.[7]

o Transform the final plasmid into E. coli for amplification and verification, followed by
transfer to a conjugation-proficient E. coli strain.

Transformation of S. coelicolor:

o Introduce the CRISPR/Cas9 plasmid into S. coelicolor via intergeneric conjugation or
protoplast transformation as described in Protocol 1.

o Select for exconjugants on a medium containing the appropriate antibiotic for the CRISPR
plasmid.

Screening and Plasmid Curing:
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o The presence of the CRISPR/Cas9 system is often toxic to cells that do not undergo
editing, as Cas9 will repeatedly cleave the intact genomic locus, leading to cell death. This
provides a powerful selection for edited cells.[7]

o Pick resulting colonies and screen for the desired deletion using colony PCR. The high
efficiency of CRISPR/Cas9 often results in a majority of colonies being correct mutants.[7]

[8]

o Once a correct mutant is identified, cure the CRISPR/Cas9 plasmid. If the plasmid has a
temperature-sensitive origin of replication, this can be achieved by growing the strain at a
non-permissive temperature without antibiotic selection.

o Confirm the loss of the plasmid by checking for sensitivity to the plasmid's antibiotic
marker.

¢ Final Verification:

o Isolate genomic DNA from the cured, plasmid-free mutant.

o Use PCR and Sanger sequencing across the edited locus to confirm the precise, marker-
less deletion of the sc05223 gene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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